Cas no 2229446-68-6 (1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol)

1-(6-Methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol is a specialized organic compound featuring a methoxy-substituted 1,3-dioxaindane core coupled with a tertiary alcohol moiety. Its unique structure imparts advantageous properties, including enhanced solubility and stability in various formulations. The presence of the methoxy group contributes to electron-rich aromatic character, while the tertiary alcohol functionality offers reactivity for further derivatization. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. Its well-defined stereochemistry and purity make it suitable for precise applications in synthetic chemistry and material science.
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol structure
2229446-68-6 structure
Product name:1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
CAS No:2229446-68-6
MF:C12H16O4
Molecular Weight:224.253044128418
CID:6184829
PubChem ID:165692679

1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
    • EN300-1989640
    • 2229446-68-6
    • インチ: 1S/C12H16O4/c1-12(2,13)6-8-4-10-11(16-7-15-10)5-9(8)14-3/h4-5,13H,6-7H2,1-3H3
    • InChIKey: FZAPQMUSNTWFKB-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CC1C=C2C(=CC=1OC)OCO2

計算された属性

  • 精确分子量: 224.10485899g/mol
  • 同位素质量: 224.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.9Ų
  • XLogP3: 1.9

1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1989640-5.0g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
5g
$3645.0 2023-06-01
Enamine
EN300-1989640-2.5g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
2.5g
$2464.0 2023-09-16
Enamine
EN300-1989640-10.0g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
10g
$5405.0 2023-06-01
Enamine
EN300-1989640-0.05g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
0.05g
$1056.0 2023-09-16
Enamine
EN300-1989640-1.0g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
1g
$1256.0 2023-06-01
Enamine
EN300-1989640-0.25g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
0.25g
$1156.0 2023-09-16
Enamine
EN300-1989640-0.5g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
0.5g
$1207.0 2023-09-16
Enamine
EN300-1989640-5g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
5g
$3645.0 2023-09-16
Enamine
EN300-1989640-0.1g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
0.1g
$1106.0 2023-09-16
Enamine
EN300-1989640-10g
1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol
2229446-68-6
10g
$5405.0 2023-09-16

1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol 関連文献

1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-olに関する追加情報

Professional Introduction to Compound with CAS No. 2229446-68-6 and Product Name: 1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol

The compound identified by the CAS number 2229446-68-6 and the product name 1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of a dioxaindan moiety in its molecular structure suggests a high degree of complexity, which is often associated with enhanced binding affinity and selectivity in drug-like molecules.

Recent studies in the domain of medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The dioxaindan scaffold, characterized by its oxygen-containing rings, has been explored for its potential applications in various pharmacological contexts. This particular derivative, 1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol, exhibits a distinct arrangement of functional groups that may contribute to its interaction with biological targets. The methoxy group at the 6-position of the dioxaindan ring introduces a polar moiety that could enhance solubility and binding interactions, while the secondary alcohol functionality at the 2-position provides a site for further derivatization or metabolic interaction.

In the context of contemporary pharmaceutical research, compounds like 1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol are being evaluated for their potential as scaffolds for drug discovery. The structural motif of this compound is reminiscent of molecules that have shown promise in early-stage clinical trials for treating conditions such as neurological disorders and inflammatory diseases. The dioxaindan core is known to exhibit properties that can modulate enzyme activity and receptor binding, making it a valuable component in the design of next-generation therapeutics.

The synthesis of this compound involves intricate organic transformations that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework. These techniques not only highlight the synthetic prowess required to produce complex molecules but also underscore the importance of innovation in chemical synthesis for pharmaceutical applications.

From a computational chemistry perspective, the molecular structure of 1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol has been subjected to rigorous molecular modeling studies to predict its behavior in biological systems. These simulations have provided insights into its potential binding modes with target proteins and enzymes. The results suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic pathways relevant to diseases such as diabetes and cancer. Such findings are crucial for guiding further experimental validation and optimization efforts.

The pharmacokinetic properties of this compound are also under investigation to assess its suitability for therapeutic use. Parameters such as bioavailability, metabolic stability, and distribution within biological matrices are critical factors that determine whether a candidate molecule progresses into clinical development. Preliminary data indicate that 1-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-2-ol possesses favorable pharmacokinetic characteristics, which could make it an attractive lead compound for further exploration.

In conclusion, the compound with CAS number 2229446-68-6 and product name 1-(6-methoxy-1,3-dioxaindan-5-ylyl)-2-methylpropanalcohol represents a promising candidate in the realm of drug discovery. Its unique structural features and predicted biological activities position it as a valuable asset for researchers seeking to develop novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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